molecular formula C21H23NO3 B4961914 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol

4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol

Cat. No. B4961914
M. Wt: 337.4 g/mol
InChI Key: XZNCLLAFYWANJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol, also known as BDMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. BDMN is a naphthol derivative that has a benzylamino group attached to its carbon atom, which makes it an effective tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves its interaction with PKC and GPCRs. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol binds to the active site of PKC, preventing its activation by other signaling molecules. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol also binds to GPCRs, leading to the activation or inhibition of downstream signaling pathways depending on the specific receptor.
Biochemical and Physiological Effects:
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol in lab experiments is its specificity for PKC and GPCRs. This allows researchers to study the specific effects of these molecules on cellular processes. However, one limitation of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to minimize any potential toxicity.

Future Directions

There are several future directions for the study of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol. One area of interest is the development of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol-based probes for the detection of PKC activity in vivo. Another area of interest is the development of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol-based drugs for the treatment of cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol and its potential side effects.

Synthesis Methods

The synthesis of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves several steps, starting with the reaction of 2-naphthol with ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with benzylamine to obtain 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol as a yellow powder. The purity of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol can be improved by recrystallization from ethanol.

Scientific Research Applications

4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of protein kinase C (PKC), which is a key enzyme involved in many cellular processes. 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has also been used as a fluorescent probe for the detection of PKC activity in cells. In addition, 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used as a ligand for the study of G protein-coupled receptors (GPCRs), which are important targets for drug development.

properties

IUPAC Name

4-(benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-16-18(23)10-15-11-19(24-2)20(25-3)12-17(15)21(16)22-13-14-8-6-5-7-9-14/h5-12,22-23H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNCLLAFYWANJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CC=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol

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